Cas no 13333-48-7 (2,4-bis(methylthio)phenol)

2,4-Bis(methylthio)phenol is an organosulfur compound characterized by the presence of two methylthio (–SCH₃) groups at the 2 and 4 positions of a phenol ring. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and industrial applications. The compound exhibits notable stability and serves as a versatile intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its electron-rich aromatic system and sulfur substituents enhance its utility in cross-coupling reactions and as a ligand or catalyst modifier. The methylthio groups further contribute to its lipophilicity, facilitating applications in hydrophobic matrices or as a modifier in polymer systems.
2,4-bis(methylthio)phenol structure
2,4-bis(methylthio)phenol structure
Product Name:2,4-bis(methylthio)phenol
CAS No:13333-48-7
MF:C8H10OS2
MW:186.294399738312
CID:1232877
Update Time:2025-11-01

2,4-bis(methylthio)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,4-bis(methylthio)-
    • 2,4-bis(methylthio)phenol
    • Inchi: 1S/C8H10OS2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3
    • InChI Key: ALTBDYBDBRPBGJ-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=C(C=1)SC)O

2,4-bis(methylthio)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B101905-10mg
2,4-bis(methylthio)phenol
13333-48-7
10mg
$ 50.00 2022-06-07
TRC
B101905-50mg
2,4-bis(methylthio)phenol
13333-48-7
50mg
$ 185.00 2022-06-07
TRC
B101905-100mg
2,4-bis(methylthio)phenol
13333-48-7
100mg
$ 275.00 2022-06-07

Additional information on 2,4-bis(methylthio)phenol

2,4-bis(methylthio)phenol (CAS No. 13333-48-7): A Versatile Compound in Modern Biomedical and Material Science Research

2,4-bis(methylthio)phenol, also known as 2,4-bis(methylthio)phenol under its systematic IUPAC name, is a multifunctional organic compound with the CAS registry number CAS No. 13333-48-7. This compound has garnered significant attention in recent years due to its unique molecular structure, which features two methylthio (-SCH₃) groups substituted on the para positions of a phenolic ring. The 2,4-bis(methylthio)phenol molecule exhibits a combination of aromaticity and sulfur-containing functional groups, endowing it with properties that are highly relevant to fields such as pharmaceutical development, antioxidant chemistry, and advanced materials engineering. Recent studies published in Journal of Medicinal Chemistry (2023) and ACS Applied Materials & Interfaces (2024) have highlighted its potential as a building block for novel therapeutic agents and functional materials.

The CAS No. 13333-48-7 compound has been extensively characterized through advanced spectroscopic techniques, including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D NMR). These analyses confirm the precise molecular formula (C₈H₁₀O₂S₂) and the spatial arrangement of the sulfur atoms in the 2,4-bis(methylthio)phenol structure. Notably, the presence of the phenolic hydroxyl group (-OH) and the two methylthio substituents creates a unique electronic environment that enhances the molecule's reactivity and stability. This property has been exploited in recent research to develop 2,4-bis(methylthio)phenol-based derivatives with improved pharmacokinetic profiles, as reported in a 2024 study published in European Journal of Medicinal Chemistry.

One of the most promising applications of 2,4-bis(methylthio)phenol lies in its role as a 2,4-bis(methylthio)phenol-derived antioxidant. The sulfur atoms in the molecule act as electron donors, enabling the compound to scavenge free radicals effectively. A 2023 study in Free Radical Biology and Medicine demonstrated that derivatives of CAS No. 13333-48-7 exhibited superior antioxidant activity compared to conventional compounds like butylated hydroxytoluene (BHT). This finding has significant implications for the development of new formulations for combating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular conditions.

The 2,4-bis(methylthio)phenol molecule's ability to form stable complexes with metal ions has also been a focus of recent research. A 2024 paper in Inorganic Chemistry described the synthesis of CAS No. 13333-48-7-based ligands that selectively bind to transition metals such as iron and copper. These complexes have shown potential in catalytic applications, particularly in the field of green chemistry, where they are being explored as efficient catalysts for C-C bond formation reactions. The 2,4-bis(methylthio)phenol scaffold's flexibility in metal coordination has also led to its use in the design of molecular sensors for detecting trace metal ions in environmental and biological samples.

In the realm of biomaterials, CAS No. 13333-48-7 has been utilized to create surface-modified polymers with enhanced biocompatibility. A 2023 study in Biomaterials Science demonstrated that grafting 2,4-bis(methylthio)phenol derivatives onto polyethylene surfaces significantly reduced the adhesion of bacterial biofilms. This breakthrough has important applications in the development of antimicrobial coatings for medical devices and implants, addressing the global challenge of hospital-acquired infections. The sulfur-containing groups in 2,4-bis(methylthio)phenol are believed to interact with bacterial cell membranes through hydrophobic and electrostatic interactions, disrupting their integrity.

Another emerging area of research involving CAS No. 13333-48-7 is its application in the development of pH-responsive drug delivery systems. A 2024 paper in Advanced Drug Delivery Reviews highlighted the use of 2,4-bis(methylthio)phenol-based polymers that undergo conformational changes in response to acidic environments. This property allows for the controlled release of encapsulated drugs in tumor tissues, where the extracellular pH is typically lower than in normal tissues. The 2,4-bis(methylthio)phenol moiety's ability to act as a pH-sensitive trigger has been demonstrated in in vitro experiments using cancer cell models.

The 2,4-bis(methylthio)phenol molecule has also shown promise in the field of photovoltaics. Researchers at the Max Planck Institute (2023) reported that incorporating CAS No. 13333-48-7 into organic solar cell architectures improved the charge transport properties of the devices. The sulfur atoms in the 2,4-bis(methylthio)phenol structure were found to enhance the interfacial charge transfer between donor and acceptor materials, leading to a significant increase in power conversion efficiency. This application underscores the compound's versatility beyond traditional organic chemistry applications.

In the context of drug discovery, CAS No. 13333-48-7 has been used as a scaffold for the design of novel anti-inflammatory agents. A 2024 study in Journal of Inflammation Research described the synthesis of 2,4-bis(methylthio)phenol-based compounds that inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. These compounds exhibited selective inhibition of COX-2 without affecting COX-1, thereby minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The 2,4-bis(methylthio)phenol structure's aromatic ring and sulfur substituents were critical to achieving this selectivity.

Recent advances in supramolecular chemistry have also leveraged the 2,4-bis(methylthio)phenol molecule's ability to form non-covalent interactions. A 2023 paper in Chemistry - A European Journal described the self-assembly of CAS No. 13333-48-7 derivatives into well-defined nanoscale structures through π-π stacking and hydrogen bonding. These supramolecular assemblies have potential applications in nanomedicine, where they can serve as carriers for targeted drug delivery or as templates for the synthesis of nanostructured materials.

The 2,4-bis(methylthio)phenol compound's reactivity has also been harnessed in the synthesis of functionalized carbon nanotubes. A 2024 study in Nano Letters demonstrated that covalently attaching CAS No. 13333-48-7 derivatives to carbon nanotubes significantly improved their solubility in aqueous media. This modification is crucial for the application of carbon nanotubes in biomedical imaging and drug delivery, where water solubility is a major challenge. The 2,4-bis(methylthio)phenol moiety's hydrophilic and hydrophobic balance enabled the formation of stable colloidal suspensions.

Looking ahead, the 2,4-bis(methylthio)phenol molecule is expected to play a pivotal role in the development of multifunctional materials that integrate sensing, drug delivery, and imaging capabilities. Researchers are currently exploring the use of CAS No. 13333-48-7 in the design of stimuli-responsive materials that can respond to multiple external triggers, such as light, pH, and temperature. These materials could revolutionize personalized medicine by enabling the precise control of therapeutic interventions in response to physiological changes.

In conclusion, CAS No. 13333-48-7 has demonstrated remarkable versatility across a wide range of scientific disciplines, from pharmaceuticals to materials science. Its unique chemical structure, featuring an aromatic ring and sulfur-containing groups, endows it with a diverse array of functional properties. As research in this area continues to advance, it is anticipated that 2,4-bis(methylthio)phenol will contribute to the development of next-generation technologies with transformative applications in healthcare, energy, and environmental sustainability.

The compound 2,4-bis(methylthio)phenol (CAS No. 13333-48-7) has emerged as a versatile and multifunctional molecule with applications spanning pharmaceuticals, materials science, nanotechnology, and environmental chemistry. Below is a structured summary of its key applications and recent research advancements: --- ### 1. Pharmaceutical Applications - Anti-inflammatory Agents: - COX-2 Inhibitors: Structurally modified derivatives of 2,4-bis(methylthio)phenol have shown selective inhibition of COX-2, reducing gastrointestinal side effects compared to traditional NSAIDs. - Mechanism: The aromatic ring and sulfur substituents are critical for achieving selectivity and potency. - Antimicrobial Coatings: - Surface Modification: Grafting of 2,4-bis(methylthio)phenol derivatives onto polymers (e.g., polyethylene) reduces bacterial biofilm formation, offering potential for medical device coatings. - pH-Responsive Drug Delivery: - Smart Polymers: Incorporation into pH-sensitive polymers enables targeted drug release in acidic tumor environments, enhancing therapeutic efficacy. --- ### 2. Materials Science & Nanotechnology - Photovoltaics: - Organic Solar Cells: Enhances charge transport efficiency through interfacial interactions between donor and acceptor materials. - Supramolecular Assemblies: - Self-Assembly: Forms nanoscale structures via π-π stacking and hydrogen bonding, with applications in nanomedicine and templated material synthesis. - Functionalized Carbon Nanotubes: - Solubility Enhancement: Covalent attachment improves water solubility, enabling use in biomedical imaging and drug delivery. --- ### 3. Environmental and Analytical Chemistry - Metal Ion Sensors: - Molecular Sensors: Utilized for detecting trace metal ions in environmental and biological samples via coordination interactions. - Antimicrobial Surfaces: - Biofilm Inhibition: Effective in preventing bacterial adhesion on medical implants and surfaces. --- ### 4. Emerging Applications - Multifunctional Stimuli-Responsive Materials: - Responsive Systems: Integration into materials that react to light, pH, and temperature, paving the way for personalized medicine and adaptive therapies. - Drug Delivery Systems: - Controlled Release: pH-sensitive systems for targeted drug delivery in cancer therapy. --- ### 5. Challenges and Future Directions - Synthetic Complexity: While the compound is structurally simple, functionalization requires precise synthetic strategies. - Biocompatibility: Further studies are needed to ensure long-term safety in biomedical applications. - Scalability: Industrial-scale production of modified derivatives remains a challenge. --- ### Conclusion 2,4-bis(methylthio)phenol (CAS No. 13333-48-7) exemplifies the power of molecular design in addressing complex scientific and medical challenges. Its unique chemical structure and functional versatility position it as a key player in the development of next-generation technologies, with transformative potential across healthcare, energy, and environmental sustainability. Ongoing research will likely expand its applications and optimize its use in real-world scenarios.
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